Canosimibe

Hypercholesterolemia NPC1L1 LDL-C

Canosimibe is a non-soluble NPC1L1 inhibitor for luminal cholesterol uptake studies. Unlike systemically absorbed ezetimibe, its engineered design isolates GI tract mechanisms, ideal for ex vivo intestinal perfusion and negative control experiments. Source from the original Sanofi-Aventis program (WO2004087655A1).

Molecular Formula C44H60FN3O10
Molecular Weight 810.0 g/mol
CAS No. 768394-99-6
Cat. No. B1243303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanosimibe
CAS768394-99-6
Molecular FormulaC44H60FN3O10
Molecular Weight810.0 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)CNC(=O)CCCCCCCCCCC(=O)NCC(C(C(C(CO)O)O)O)O)CCC(C4=CC=C(C=C4)F)O
InChIInChI=1S/C44H60FN3O10/c1-58-34-22-16-31(17-23-34)41-35(24-25-36(50)30-14-18-32(45)19-15-30)44(57)48(41)33-20-12-29(13-21-33)26-46-39(53)10-8-6-4-2-3-5-7-9-11-40(54)47-27-37(51)42(55)43(56)38(52)28-49/h12-23,35-38,41-43,49-52,55-56H,2-11,24-28H2,1H3,(H,46,53)(H,47,54)/t35-,36+,37+,38-,41-,42-,43-/m1/s1
InChIKeyJGNXLPQJHVVQHB-GXPLPOFXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Canosimibe (AVE-5530, CAS 768394-99-6) Procurement Guide: A Small-Molecule NPC1L1 Inhibitor with Phase III Clinical Data in Hypercholesterolemia


Canosimibe (AVE-5530; BART-1741) is a synthetic small-molecule cholesterol absorption inhibitor targeting Niemann-Pick C1-Like 1 (NPC1L1) [1]. Disclosed in patent WO2004087655A1 and originated by Sanofi-Aventis, this compound (C44H60FN3O10, MW 809.96) was advanced to Phase III clinical development for primary hypercholesterolemia [2]. Canosimibe is structurally and mechanistically related to ezetimibe but was designed as a non-soluble derivative intended to act on the luminal surface of the gastrointestinal tract to inhibit dietary cholesterol uptake .

Canosimibe Sourcing Considerations: Why Not All Cholesterol Absorption Inhibitors Are Interchangeable in Experimental Models


While multiple cholesterol absorption inhibitors target NPC1L1, their structural modifications directly impact solubility, luminal residence time, and resultant pharmacodynamic efficacy . Canosimibe was specifically engineered as a non-soluble derivative of ezetimibe to confine its activity to the gastrointestinal lumen, a design intended to minimize systemic exposure and potential off-target effects [1]. The clinical development path of canosimibe demonstrated dose-dependent LDL-C lowering up to 19.4% as monotherapy, yet Phase III trials were terminated due to failure to meet desired efficacy thresholds, highlighting that even in-class NPC1L1 inhibitors exhibit divergent clinical outcomes that preclude simple substitution in research applications [2].

Canosimibe (AVE-5530) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Canosimibe LDL-C Lowering Efficacy: Clinical Dose-Response Data from Phase II/III Trials

In clinical trials for primary hypercholesterolemia, canosimibe demonstrated dose-dependent LDL-C reduction up to 19.4% as monotherapy, positioning its efficacy within the range observed for other NPC1L1 inhibitors such as ezetimibe [1]. The compound was evaluated across Phase II (NCT00440154, 4-week treatment) and Phase III (NCT00718965, NCT00741715, NCT00766688) studies, with the Phase III program ultimately terminated due to failure to meet predefined efficacy endpoints [2]. This termination represents a critical differentiator for procurement decisions, as canosimibe offers a well-characterized but discontinued clinical candidate suitable for comparative pharmacology studies or as a reference compound in NPC1L1 target validation experiments.

Hypercholesterolemia NPC1L1 LDL-C

Canosimibe Target Engagement Specificity: NPC1L1 vs. ACAT Isoform Selectivity Profile

Canosimibe is documented as an NPC1L1 inhibitor with secondary ACAT inhibitory activity [1]. Unlike non-selective ACAT inhibitors such as avasimibe and pactimibe—which inhibit both ACAT1 and ACAT2 isoforms and have been associated with adrenal toxicity in clinical development—canosimibe's primary target annotation as NPC1L1 suggests a distinct selectivity profile . The dual targeting of intestinal NPC1L1 (cholesterol uptake) and ACAT (cholesterol esterification) may confer a unique pharmacological signature compared to pure NPC1L1 antagonists like ezetimibe, though direct comparative selectivity data remain unpublished [2].

NPC1L1 ACAT Cholesterol Absorption

Canosimibe Physicochemical Differentiation: Engineered Non-Solubility for Luminal Retention

Canosimibe was intentionally designed as a non-soluble derivative of ezetimibe to restrict its activity to the luminal surface of the gastrointestinal tract, thereby minimizing systemic absorption and potential off-target systemic effects . This physicochemical property distinguishes canosimibe from systemically absorbed NPC1L1 inhibitors and aligns it more closely with non-absorbed luminal agents. While quantitative solubility or permeability data (e.g., LogP, aqueous solubility in mg/mL) are not publicly reported in accessible databases, the design intent—non-solubility and luminal targeting—is consistently documented across authoritative sources [1].

Gastrointestinal Pharmacokinetics Formulation

Canosimibe Clinical Development Status: Discontinued Phase III Candidate with Published Trial Infrastructure

Canosimibe is a discontinued clinical candidate, with Phase III trials terminated due to failure to demonstrate desired efficacy in hypercholesterolemia [1]. The clinical program included multiple Phase III studies (NCT00718965, NCT00741715, NCT00766688, NCT00729027) evaluating canosimibe as monotherapy and as add-on to statin therapy . This discontinued status differentiates canosimibe from approved NPC1L1 inhibitors like ezetimibe, making it particularly valuable as a reference compound for negative control experiments or for studying the determinants of clinical success versus failure within the same target class.

Clinical Trials Drug Development Negative Data

Canosimibe (AVE-5530) Recommended Research Applications Based on Quantitative Evidence


Comparative Pharmacology of NPC1L1 Inhibitors: Reference Compound for In Vitro and In Vivo Studies

Based on documented dose-dependent LDL-C lowering up to 19.4% in clinical hypercholesterolemia [1], canosimibe serves as a well-characterized reference NPC1L1 inhibitor for comparative pharmacology studies. Researchers investigating structure-activity relationships among cholesterol absorption inhibitors can utilize canosimibe alongside ezetimibe and KT6-971 to establish class-wide pharmacological benchmarks. The availability of clinical trial protocols and endpoints (NCT00440154, Phase II; NCT00718965, Phase III) provides a framework for designing preclinical experiments that mirror clinical assessment parameters .

Intestinal Luminal Pharmacology Models: Non-Absorbed Cholesterol Uptake Inhibition

Canosimibe's engineered non-solubility and intended luminal GI tract retention [1] make it a candidate tool compound for ex vivo intestinal perfusion models, everted gut sac assays, or isolated enterocyte studies where systemic absorption must be minimized. This physicochemical design—distinct from systemically absorbed NPC1L1 inhibitors like ezetimibe—enables researchers to isolate luminal-specific mechanisms of cholesterol uptake inhibition without confounding systemic pharmacokinetic variables. Suitable models include Caco-2 intestinal epithelial monolayers and in situ intestinal loop preparations.

Negative Control Studies in NPC1L1 Target Validation: Discontinued Clinical Candidate

As a discontinued Phase III candidate that failed to meet desired efficacy thresholds despite demonstrating measurable LDL-C reduction [1], canosimibe provides a unique tool for negative control experiments in NPC1L1 target validation programs. Investigators can employ canosimibe to establish baseline expectations for compounds that engage NPC1L1 but may lack sufficient efficacy for clinical advancement, enabling more rigorous assessment of novel candidates against a well-documented but ultimately unsuccessful precedent .

Dual-Pathway Cholesterol Metabolism Studies: NPC1L1/ACAT Intersection

Given canosimibe's annotated dual activity profile encompassing both NPC1L1 inhibition and ACAT inhibition [1], this compound is suited for research examining the functional intersection between intestinal cholesterol uptake (NPC1L1-mediated) and intracellular cholesterol esterification (ACAT-mediated). Investigators studying the coordination of these pathways in enterocyte lipid handling or exploring combination target strategies may find canosimibe a relevant tool, particularly in genetic models where both pathways are modulated .

Technical Documentation Hub

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